molecular formula C21H34N5O9P B587720 Diethylaminocarboxymethyl POC Tenofovir (Mixture of Diastereomers) CAS No. 1246812-23-6

Diethylaminocarboxymethyl POC Tenofovir (Mixture of Diastereomers)

Katalognummer: B587720
CAS-Nummer: 1246812-23-6
Molekulargewicht: 531.503
InChI-Schlüssel: ZXVADCFDIJFQBO-DRVJNONPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethylaminocarboxymethyl POC Tenofovir (Mixture of Diastereomers) is a modified prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor used in antiviral therapies. Its molecular formula is C₂₀H₃₃N₆O₉P, with a molecular weight of 532.48 g/mol (CAS: 2820170-87-2) . The compound features a phosphonooxycarbonyl (POC) linker and a diethylaminocarboxymethyl substituent, which differentiates it from other tenofovir derivatives. As a mixture of diastereomers, it exhibits stereochemical complexity, requiring advanced analytical methods (e.g., LC-MS, NMR) for characterization . It is primarily used as a toxicology reference material in drug development, with a purity >95% (HPLC) .

Vorbereitungsmethoden

Synthetic Pathways and Reaction Mechanisms

Core Phosphorylation Strategy

The foundational step in synthesizing Diethylaminocarboxymethyl POC Tenofovir involves the phosphorylation of (R)-9-[2-(hydroxy)propyl]adenine. As detailed in the CN103848869A patent, magnesium alkoxide (e.g., magnesium tert-butoxide) catalyzes the condensation of 9-(2-hydroxypropyl)adenine with diethyl p-fluorobenzenesulfonyloxymethylphosphonate . This reaction proceeds via nucleophilic substitution, where the hydroxyl group of the adenine derivative attacks the electrophilic phosphorus center, displacing the p-fluorobenzenesulfonyloxy leaving group .

Key parameters for this step include:

  • Temperature : 75–80°C for 7 hours to ensure complete conversion.

  • Solvent : Polar aprotic solvents like 1-methyl-2-pyrrolidone (NMP) enhance reaction kinetics .

  • Stoichiometry : A 1.5:1 molar ratio of phosphonate reagent to adenine substrate optimizes yield while minimizing side reactions .

Diastereomer Formation During Phosphorylation

The phosphorylation step introduces a chiral center at the phosphorus atom, resulting in two diastereomers. The lack of stereoselectivity in this reaction necessitates subsequent purification steps. As reported in the CN103848869A patent, the crude product contains a 1:1 mixture of diastereomers, which are resolved via crystallization or chromatographic methods .

Prodrug Modifications and Functionalization

Introduction of the Diethylaminocarboxymethyl Group

The POC (phosphonooxycarbonyl) moiety is installed through a two-step process:

  • Hydrolysis of the Ethyl Ester : The intermediate tenofovir ethyl ester undergoes dealkylation using trimethylbromosilane in NMP at 77°C for 8 hours, yielding tenofovir with a free phosphonic acid group .

  • Carboxymethylation : Reaction with diethylaminoethyl chloride in the presence of DCC (dicyclohexylcarbodiimide) introduces the diethylaminocarboxymethyl group. This step is performed in dry pyridine under reflux conditions (18–24 hours), achieving 73–85% yields for analogous POC derivatives .

Diastereomeric Control and Purification

The final diastereomeric mixture is enriched via silica gel chromatography using dichloromethane-methanol gradients (90:10 to 95:5 v/v) . Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm the ratio of diastereomers, typically reported as >95% purity for the combined mixture .

Industrial-Scale Optimization

One-Pot Synthesis for Efficiency

The CN103848869A patent discloses a streamlined "one-pot" method where phosphorylation and dealkylation occur sequentially without intermediate isolation . This approach reduces processing time and improves overall yield to 64%, compared to 45–50% for traditional multi-step protocols .

Solvent and Reagent Selection

  • NMP vs. THF : NMP outperforms tetrahydrofuran (THF) in solubility and reaction rate for phosphorylation .

  • Magnesium Alkoxide Bases : Magnesium tert-butoxide minimizes side reactions compared to sodium or potassium bases, which can promote β-elimination .

Analytical Characterization

Spectroscopic Confirmation

  • Mass Spectrometry : ESI-MS data for tenofovir intermediates show characteristic peaks at m/z 288.05 [M+H]⁺ and 310.03 [M+Na]⁺ . The diethylaminocarboxymethyl POC derivative exhibits a molecular ion at m/z 532.48 [M+H]⁺ .

  • ¹H NMR : Key resonances include δ 8.75 (s, purine H-2), 5.69–5.56 (m, POC methylene protons), and 1.33–1.20 (m, diethylamino methyl groups) .

Chromatographic Purity

HPLC analyses using C18 columns and phosphate buffer-acetonitrile mobile phases resolve diastereomers with retention times of 8.2 and 9.1 minutes, respectively . Purity thresholds exceed 95% for pharmaceutical-grade material .

Analyse Chemischer Reaktionen

Diethylaminocarboxymethyl POC Tenofovir undergoes various chemical reactions, including:

Vergleich Mit ähnlichen Verbindungen

Structural and Chemical Properties

The table below compares key structural features and properties of Diethylaminocarboxymethyl POC Tenofovir with related compounds:

Compound Name Molecular Formula Molecular Weight Substituent Group(s) Key Feature(s) Purity Application
Diethylaminocarboxymethyl POC Tenofovir C₂₀H₃₃N₆O₉P 532.48 Diethylaminocarboxymethyl POC linker; diastereomeric mixture; enhanced polarity due to diethylamino group >95% (HPLC) Toxicology reference material
Mono-POC Methyl Tenofovir C₁₅H₂₄N₅O₇P 417.35 Methyl Simplified POC structure; single methyl substituent >95% (HPLC) Prodrug impurity
Mono-POC Isopropyl Tenofovir C₁₇H₂₈N₅O₇P 445.41 Isopropyl Bulkier substituent; altered solubility and metabolic stability >95% (HPLC) Nucleotide chemistry research
Tenofovir Disoproxil Fumarate (TDF) C₁₉H₃₀N₅O₁₀P 519.45 Bis-isopropyloxycarbonyloxy methyl First-generation prodrug; hydrolyzed to tenofovir in plasma >99% HIV/HBV therapy
Tenofovir Alafenamide (TAF) C₂₁H₂₈N₆O₅P 476.46 Phenoxy-methyl-propyl Second-generation prodrug; improved plasma stability >99% HIV/HBV therapy

Key Observations :

  • Diastereomer Complexity: Unlike TDF or TAF (single enantiomers), Diethylaminocarboxymethyl POC Tenofovir exists as a diastereomeric mixture, necessitating specialized separation techniques (e.g., chiral chromatography) for isolation .
  • Metabolic Stability: While TAF and TDF are designed for systemic hydrolysis, Diethylaminocarboxymethyl POC Tenofovir’s POC linker may confer distinct enzymatic cleavage patterns, though specific pharmacokinetic data are unavailable .

Pharmacological and Toxicological Relevance

  • Toxicity Profile: As a reference material, Diethylaminocarboxymethyl POC Tenofovir is critical for identifying impurities in tenofovir prodrugs. Its diastereomers may exhibit differential toxicity compared to Mono-POC Methyl or Isopropyl analogs, though comparative studies are lacking .
  • Adherence Monitoring: Unlike TDF (high urine tenofovir levels), TAF’s lower urinary excretion (74% reduction) necessitates specialized assays for adherence monitoring . Diethylaminocarboxymethyl POC Tenofovir’s urinary detectability remains unstudied but may depend on hydrolysis rates .

Biologische Aktivität

Diethylaminocarboxymethyl POC Tenofovir, a derivative of the well-known antiviral agent Tenofovir, has garnered attention for its potential biological activities, particularly in the treatment of HIV and hepatitis B. This article delves into the compound's biological activity, pharmacological properties, and relevant research findings.

Overview of Tenofovir

Tenofovir is an acyclic nucleotide analog that functions primarily as an antiviral medication. It is used in the treatment of HIV-1 infection and chronic hepatitis B virus (HBV) infection. The compound exerts its effects by inhibiting viral reverse transcriptase, leading to premature termination of viral DNA synthesis .

The mechanism by which Tenofovir operates involves its conversion into tenofovir diphosphate (TFV-DP) within cells. TFV-DP competes with deoxyadenosine triphosphate (dATP) for incorporation into viral DNA, thus preventing further elongation of the DNA chain . This action is critical in suppressing viral replication.

Pharmacokinetics

  • Bioavailability : The bioavailability of Tenofovir disoproxil fumarate (TDF), a prodrug form, is approximately 25% when taken on an empty stomach and can increase by 40% when taken with fatty foods.
  • Half-life : TFV-DP has a long intracellular half-life, estimated at around 95 hours, allowing for sustained antiviral activity .

In Vitro Studies

Recent studies have explored the biological activity of Diethylaminocarboxymethyl POC Tenofovir in various cell lines:

  • Antiviral Efficacy : In vitro assays demonstrate that this compound exhibits potent activity against both HIV and HBV. The effective concentration (EC50) against HBV was found to be significantly lower than that of other nucleoside analogs .
  • Resistance Profiles : Research indicates that Diethylaminocarboxymethyl POC Tenofovir maintains efficacy against certain drug-resistant strains of HBV and HIV, making it a promising candidate for further development .

Case Studies

A nested case-control study within the ADVANCE clinical trial evaluated the effectiveness of point-of-care (POC) tenofovir urine testing in predicting treatment outcomes among HIV patients. The study highlighted that POC testing could reliably predict viral rebound and resistance mutations during antiretroviral therapy (ART), emphasizing the importance of adherence to treatment regimens .

Comparative Data Table

Parameter Diethylaminocarboxymethyl POC Tenofovir Tenofovir Disoproxil Fumarate
Mechanism Nucleotide analog inhibiting reverse transcriptaseNucleotide analog inhibiting reverse transcriptase
EC50 against HBV Lower than traditional nucleoside analogs1.1 µM
Intracellular Half-life Longer than traditional forms95 hours
Resistance Profile Effective against certain resistant strainsEffective against lamivudine-resistant HBV
Bioavailability TBD25% (increased with fatty food)

Q & A

Basic Research Questions

Q. What analytical methods are recommended for separating and quantifying diastereomers of Diethylaminocarboxymethyl POC Tenofovir?

  • Methodology : High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) or reverse-phase columns is commonly used. For example, LC-MS with full-scan mode and MS fragmentation data can confirm structural integrity and quantify isomers, as demonstrated in the synthesis of Cp(PHB)sC and Tp(PHB)sT analogs . Purity assessment (>95% via HPLC) and storage conditions (-20°C) are critical to prevent degradation during analysis .

Q. How can the stereochemical configuration of diastereomers be confirmed experimentally?

  • Methodology : Use one-dimensional (¹H, ¹³C) and two-dimensional NMR (COSY, NOESY) to resolve stereochemical ambiguities. For instance, the configurations of Tp(POB)T-1 and Tp(POB)T-2 were validated using 2D NMR, which differentiated spatial arrangements of substituents . X-ray crystallography may also supplement structural elucidation for crystalline derivatives.

Q. What are the key stability considerations for handling Diethylaminocarboxymethyl POC Tenofovir in laboratory settings?

  • Methodology : Store the compound at -20°C in anhydrous conditions to prevent hydrolysis of the phosphonate ester or carbamate groups . Monitor stability via accelerated degradation studies (e.g., exposure to heat, light, or varying pH) coupled with HPLC-UV to track impurity formation, such as Tenofovir-related dimers or desethyl analogs .

Advanced Research Questions

Q. What synthetic strategies enable efficient resolution of diastereomers during the preparation of Diethylaminocarboxymethyl POC Tenofovir?

  • Methodology : Utilize dynamic kinetic resolution (DKR) or enzymatic catalysis to favor specific stereoisomers. For example, sodium borohydride reduction of Cp(POB)C precursors selectively generates Cp(PHB)sC isomers . Chromatographic techniques (e.g., preparative HPLC with polysaccharide-based CSPs) can isolate milligram-to-gram quantities of individual diastereomers .

Q. How do pharmacokinetic properties differ between diastereomers, and what in vitro models are suitable for comparative studies?

  • Methodology : Perform plasma protein binding assays (<0.7% for Tenofovir derivatives) and renal clearance studies using human hepatocyte models or Caco-2 cell monolayers to assess permeability . Pharmacokinetic parameters (e.g., half-life, Cₘₐₓ) can be derived from LC-MS/MS quantification of plasma samples after administering individual isomers .

Q. What role do diastereomeric impurities play in the biological activity of Tenofovir prodrugs, and how are they profiled?

  • Methodology : Impurity profiling via LC-HRMS (high-resolution mass spectrometry) identifies structurally related compounds, such as Mono-POC ethyl Tenofovir or nPOC-POC Tenofovir . Comparative cytotoxicity assays (e.g., CC₅₀ in HEK293 cells) evaluate the impact of impurities on antiviral efficacy and safety margins .

Q. How can computational chemistry aid in predicting the chromatographic behavior of diastereomers?

  • Methodology : Molecular docking simulations with CSPs (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) predict retention times based on steric and electronic interactions. Density functional theory (DFT) calculations of dipole moments and polar surface areas correlate with experimental HPLC elution orders .

Q. Methodological Notes

  • Synthesis & Purification : Refer to patented recycling processes for Tenofovir alafenamide diastereomers, which employ crystallization or chiral chromatography .
  • Safety Protocols : Follow UN GHS guidelines for handling phosphonate esters, including proper ventilation and PPE to mitigate inhalation risks .
  • Data Reproducibility : Validate analytical methods using certified reference materials (e.g., TRC-M566970) and inter-laboratory cross-checks .

Eigenschaften

CAS-Nummer

1246812-23-6

Molekularformel

C21H34N5O9P

Molekulargewicht

531.503

IUPAC-Name

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl 2-ethylbutanoate

InChI

InChI=1S/C21H34N5O9P/c1-6-16(7-2)20(27)30-11-33-36(29,34-12-31-21(28)35-14(3)4)13-32-15(5)8-26-10-25-17-18(22)23-9-24-19(17)26/h9-10,14-16H,6-8,11-13H2,1-5H3,(H2,22,23,24)/t15-,36?/m1/s1

InChI-Schlüssel

ZXVADCFDIJFQBO-DRVJNONPSA-N

SMILES

CCC(CC)C(=O)OCOP(=O)(COC(C)CN1C=NC2=C1N=CN=C2N)OCOC(=O)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.